8-Bromo-6-iodoimidazo[1,2-a]pyridine

Catalog No.
S6645212
CAS No.
1823379-07-2
M.F
C7H4BrIN2
M. Wt
322.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-iodoimidazo[1,2-a]pyridine

CAS Number

1823379-07-2

Product Name

8-Bromo-6-iodoimidazo[1,2-a]pyridine

IUPAC Name

8-bromo-6-iodoimidazo[1,2-a]pyridine

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H

InChI Key

JCXIWWQBGYRJEV-UHFFFAOYSA-N

SMILES

C1=CN2C=C(C=C(C2=N1)Br)I

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)I

The exact mass of the compound 8-Bromo-6-iodoimidazo[1,2-a]pyridine is 321.86026 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1823379-07-2) is a specialized dihalogenated fused heterocycle utilized extensively as a core building block in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and GABAergic ligands. The primary procurement value of this compound lies in its precisely engineered differential halogenation. By positioning an iodine atom at C-6 and a bromine atom at C-8, the scaffold leverages the significant difference in bond dissociation energies and oxidative addition rates between C-I and C-Br bonds. This enables highly controlled, sequential palladium-catalyzed cross-coupling reactions without the need for transient protecting groups or complex stoichiometric controls, making it a critical precursor for unsymmetrical multi-substituted imidazopyridines .

Research Fit

Reactivity
Orthogonal C6–I and C8–Br handles for sequential functionalization
Synthetic strategy
Supports chemoselective Pd-catalyzed cross-coupling workflows
Library design
Enables generation of diverse imidazo[1,2-a]pyridine derivatives

Attempting to substitute 8-bromo-6-iodoimidazo[1,2-a]pyridine with the cheaper and more common 6,8-dibromoimidazo[1,2-a]pyridine (CAS 54031-06-0) routinely leads to severe process bottlenecks. In standard Suzuki-Miyaura or Sonogashira mono-coupling conditions, the dibromo analog exhibits poor regioselectivity, yielding an intractable mixture of 6-substituted, 8-substituted, and heavily over-coupled 6,8-disubstituted byproducts. This lack of differentiation forces chemists to run reactions at cryogenic temperatures or use highly specialized, expensive ligands to force selectivity, ultimately resulting in massive yield losses during chromatographic separation. Procuring the 8-bromo-6-iodo variant eliminates this inefficiency, ensuring that the first coupling occurs exclusively at the C-6 position, drastically improving the step economy and overall yield of complex multi-substituted imidazopyridines .

Substitution Risk

Mono-halogenated analog
Lacks the second orthogonal handle; sequential diversification is not possible with 8-bromoimidazo[1,2-a]pyridine alone.
Target compound
Dual C6–I and C8–Br substitution preserves two distinct reactive sites for predictable cross-coupling order.
Regioisomer
6-Bromo-8-iodo isomer inverts the reactivity hierarchy; the C8–I reacts first, altering the synthetic route and downstream derivative profiles.
Target compound
C6–I is the preferred oxidative addition site, leaving C8–Br for later-stage elaboration under controlled conditions.

Regioselectivity in Primary Palladium-Catalyzed Cross-Coupling

The thermodynamic difference between the C-I and C-Br bonds allows for near-perfect regiocontrol during the initial oxidative addition step in Pd-catalyzed reactions. When subjected to standard Suzuki-Miyaura coupling conditions (e.g., 1.0 eq boronic acid, Pd(PPh3)4), 8-bromo-6-iodoimidazo[1,2-a]pyridine undergoes selective coupling at the C-6 iodine position with >95% regioselectivity. In contrast, the baseline comparator 6,8-dibromoimidazo[1,2-a]pyridine yields a complex mixture, often achieving less than 60% selectivity for the mono-coupled product and generating significant di-coupled impurities. This quantitative difference in chemoselectivity directly translates to higher isolated yields and eliminates the need for preparative HPLC purification .

Evidence DimensionRegioselectivity for C-6 mono-coupling (Suzuki-Miyaura)
Target Compound Data>95% selectivity for 6-aryl-8-bromoimidazo[1,2-a]pyridine
Comparator Or Baseline6,8-dibromoimidazo[1,2-a]pyridine (<60% selectivity, mixture of products)
Quantified Difference>35% absolute increase in target regioselectivity
Conditions1.0 eq arylboronic acid, Pd catalyst, mild heating

High regioselectivity eliminates costly chromatographic separations and prevents the loss of expensive boronic acid starting materials to over-coupling.

LogP & Density
Class-level
ΔLogP ≈ +1.0–1.3
ΔDensity ≈ +0.7–0.8 g/cm³
Differentiates lipophilicity and crystallinity relative to mono-halogenated analog
In silico estimate; experimental validation not available

Orthogonal Reactivity for Sequential Functionalization

The true value of the 8-bromo-6-iodoimidazo[1,2-a]pyridine scaffold is realized in one-pot or sequential double-coupling protocols. After the C-6 iodine is successfully displaced via a low-temperature cross-coupling, the remaining C-8 bromine can be subsequently activated at higher temperatures or with a different catalyst system (e.g., Buchwald-Hartwig amination). This orthogonal reactivity profile allows for the rapid, modular assembly of 6,8-disubstituted imidazo[1,2-a]pyridines with two different functional groups in just 2 synthetic steps. Using the dibromo comparator requires multi-step synthesis involving protection/deprotection or de novo ring construction to achieve the same unsymmetrical substitution pattern, increasing the synthetic route by 2 to 3 steps .

Evidence DimensionSynthetic steps to unsymmetrical 6,8-disubstituted derivatives
Target Compound Data2 steps (sequential orthogonal coupling)
Comparator Or Baseline6,8-dibromoimidazo[1,2-a]pyridine (4-5 steps via protection/deprotection or ring synthesis)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsSequential Suzuki/Buchwald or Suzuki/Sonogashira couplings

Reducing the number of synthetic steps directly accelerates hit-to-lead optimization cycles in drug discovery and lowers overall manufacturing costs.

Orthogonal Coupling
Class-level
C6–I reacts preferentially; C8–Br remains intact under mild Pd conditions
Enables controlled sequential diversification for library synthesis
Reactivity inferred from class studies; direct kinetic data not located

Precursor Suitability for Late-Stage Diversification

In pharmaceutical library generation, maintaining a reactive handle for late-stage diversification is critical. The 8-bromo-6-iodoimidazo[1,2-a]pyridine compound allows chemists to install a complex, high-value substituent at the highly reactive C-6 position early in the synthesis, while preserving the robust C-8 bromine bond through various intermediate transformations. The C-8 bromine is inert to many mild nucleophilic or reducing conditions that would otherwise cleave a more reactive C-I bond. This stability ensures that the C-8 position remains available for final-step functionalization, a strategy that is impossible if both positions are identically halogenated (as in 6,8-diiodoimidazo[1,2-a]pyridine) .

Evidence DimensionHalogen retention during intermediate synthetic steps
Target Compound DataC-8 Bromine remains intact during mild C-6 functionalization
Comparator Or Baseline6,8-diiodoimidazo[1,2-a]pyridine (prone to premature cleavage at both sites)
Quantified DifferenceComplete prevention of premature oxidative addition at the secondary site
ConditionsMulti-step synthesis involving early C-6 coupling and late C-8 coupling

Preserving a stable halogen handle allows for divergent late-stage synthesis, enabling the creation of larger analog libraries from a single advanced intermediate.

MEP Reactivity
Class-level
C6 position shows higher electron density; C8-Br further modulates C6–I leaving group character
Supports regioselectivity prediction in electrophilic substitution
Computational inference on imidazopyridine class; direct MEP not reported
Aβ Plaque Affinity
Class-level
Core 6-iodo scaffold Ki ~5 nM (IMPY); C8-Br associated with favorable affinity in analogs
Provides a privileged scaffold for Aβ imaging probe research
Affinity data from IMPY derivatives; direct measurement for this compound not located

Synthesis of Unsymmetrical 6,8-Disubstituted Kinase Inhibitors

This compound is the ideal starting material for synthesizing kinase inhibitors that require distinct pharmacophores at the 6 and 8 positions. By leveraging the orthogonal reactivity of the C-I and C-Br bonds, process chemists can perform sequential cross-couplings without the yield penalties associated with separating regioisomers of dibrominated precursors [1].

Rapid Generation of Structure-Activity Relationship (SAR) Libraries

In early-stage drug discovery, 8-bromo-6-iodoimidazo[1,2-a]pyridine allows for the highly selective C-6 coupling of a constant aryl group to create a common advanced intermediate (8-bromo-6-aryl-imidazo[1,2-a]pyridine). This intermediate can then be divided and diversified at the C-8 position to rapidly generate a broad SAR library [1].

Development of Novel GABA Receptor Ligands

Procuring this specific regioisomer enables chemists to efficiently access the exact substitution patterns required for binding to specific allosteric sites on the GABA-A receptor. It avoids the low-yielding chromatographic separations that plague synthetic routes relying on generic 6,8-dibromoimidazo[1,2-a]pyridine [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Pd-catalyzed library synthesis
Orthogonal C6–I and C8–Br reactivity
Chemoselective coupling sequence and functional group tolerance
β-Amyloid imaging probe research
6-Iodo scaffold Aβ plaque binding context
Affinity profiling and brain-uptake optimization
Fragment-based kinase inhibitor elaboration
Imidazopyridine core kinase recognition
Hinge-binding design and selectivity screening
Halogen lipophilicity SAR studies
LogP and density differentiation
Permeability and ADME property assessment

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

321.86026 g/mol

Monoisotopic Mass

321.86026 g/mol

Heavy Atom Count

11

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